molecular formula C7H4F3NO2 B1344512 (3,5,6-Trifluoropyridin-2-yl)acetic acid CAS No. 1119450-11-1

(3,5,6-Trifluoropyridin-2-yl)acetic acid

Cat. No.: B1344512
CAS No.: 1119450-11-1
M. Wt: 191.11 g/mol
InChI Key: BKXRMAATAYYXEW-UHFFFAOYSA-N
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Description

(3,5,6-Trifluoropyridin-2-yl)acetic acid is an organic compound with the empirical formula C7H4F3NO2 and a molecular weight of 191.11 g/mol It is a derivative of pyridine, where three fluorine atoms are substituted at the 3rd, 5th, and 6th positions of the pyridine ring, and an acetic acid moiety is attached at the 2nd position

Scientific Research Applications

(3,5,6-Trifluoropyridin-2-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Safety and Hazards

This compound is classified under Storage Class Code 11, which refers to Combustible Solids . The flash point is not applicable . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer.

Preparation Methods

The synthesis of (3,5,6-Trifluoropyridin-2-yl)acetic acid typically involves the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

(3,5,6-Trifluoropyridin-2-yl)acetic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of (3,5,6-Trifluoropyridin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The acetic acid moiety can form hydrogen bonds with target proteins, influencing their activity and function .

Comparison with Similar Compounds

(3,5,6-Trifluoropyridin-2-yl)acetic acid can be compared with other fluorinated pyridine derivatives, such as:

The uniqueness of this compound lies in its specific fluorination pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

2-(3,5,6-trifluoropyridin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO2/c8-3-1-4(9)7(10)11-5(3)2-6(12)13/h1H,2H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKXRMAATAYYXEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1F)F)CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40649275
Record name (3,5,6-Trifluoropyridin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119450-11-1
Record name 3,5,6-Trifluoro-2-pyridineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119450-11-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,5,6-Trifluoropyridin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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